Enantiomeric Purity: A Critical Determinant for Asymmetric Synthesis Reproducibility
Commercially available (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is specified with an enantiomeric excess (ee) of 98% by GLC, ensuring a high degree of stereochemical fidelity . This level of optical purity is paramount for achieving reproducible and predictable stereochemical outcomes in multi-step asymmetric syntheses, where even small amounts of the enantiomeric impurity can lead to significant erosion of diastereomeric excess in downstream products [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 98% ee |
| Comparator Or Baseline | Racemic mixture (0% ee) or lower ee grade material (e.g., 95% purity unspecified for ee) |
| Quantified Difference | At least 98 percentage points difference in enantiomeric purity |
| Conditions | Gas-Liquid Chromatography (GLC) using a chiral stationary phase |
Why This Matters
For procurement, specifying a minimum ee value is crucial to ensure the desired stereochemical outcome in a synthesis; the high ee of this compound minimizes the risk of producing unwanted diastereomers.
- [1] Drabowicz, J., Łuczak, J., Mikołajczyk, M., Yamamoto, Y., Matsukawa, S., & Akiba, K. Y. (2011). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Chirality, 23(1E), E28-E39. View Source
